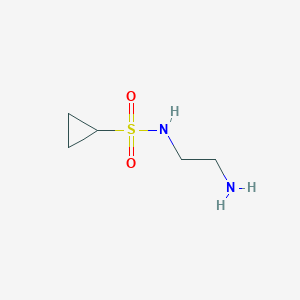

N-(2-aminoethyl)cyclopropanesulfonamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H12N2O2S |

|---|---|

Molecular Weight |

164.23 g/mol |

IUPAC Name |

N-(2-aminoethyl)cyclopropanesulfonamide |

InChI |

InChI=1S/C5H12N2O2S/c6-3-4-7-10(8,9)5-1-2-5/h5,7H,1-4,6H2 |

InChI Key |

DVBHEHRYLAKPCH-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1S(=O)(=O)NCCN |

Origin of Product |

United States |

Rationale for Investigating N 2 Aminoethyl Cyclopropanesulfonamide As a Research Target

The chemical structure of N-(2-aminoethyl)cyclopropanesulfonamide, which combines a cyclopropanesulfonamide (B116046) core with a flexible 2-aminoethyl side chain, presents a compelling case for scientific investigation. The rationale for its study is rooted in the potential for synergistic or novel properties arising from the fusion of these distinct chemical motifs. The cyclopropanesulfonamide portion offers the metabolic stability and conformational rigidity associated with the cyclopropane (B1198618) ring, while the sulfonamide group provides a key site for biological interactions.

The appended 2-aminoethyl group introduces a basic nitrogen center, which can be crucial for forming salt bridges or hydrogen bonds with biological targets. This side chain also imparts a degree of conformational flexibility, allowing the molecule to adapt to the topology of a binding site. The combination of a rigid cyclopropane core and a flexible, functionalized side chain could lead to compounds with high affinity and selectivity for specific biological targets.

Advanced Analytical and Spectroscopic Characterization of N 2 Aminoethyl Cyclopropanesulfonamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule by mapping the carbon and hydrogen framework.

Proton (¹H) NMR Analysis

Proton (¹H) NMR spectroscopy provides detailed information about the number of different types of protons, their electronic environments, and their proximity to other protons. In the spectrum of N-(2-aminoethyl)cyclopropanesulfonamide, distinct signals corresponding to the cyclopropyl (B3062369), ethyl, and amine protons are expected.

The protons on the cyclopropyl ring typically appear in the upfield region of the spectrum due to the ring's shielding effects. These protons would exhibit complex splitting patterns (multiplets) due to coupling with each other. The single proton on the carbon attached to the sulfonamide group (CH-SO₂) would also appear as a multiplet. The two methylene (B1212753) groups (-CH₂-) of the ethylenediamine (B42938) bridge are diastereotopic and would likely present as distinct multiplets. The amine protons (-NH₂ and -NH-) may appear as broad singlets, and their chemical shift can be concentration-dependent and affected by the solvent.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Cyclopropyl-H | 0.8 - 1.2 | Multiplet |

| CH-SO₂ | 2.4 - 2.8 | Multiplet |

| SO₂NH-CH₂- | 3.1 - 3.4 | Multiplet |

| -CH₂-NH₂ | 2.9 - 3.2 | Multiplet |

| SO₂-NH | Variable | Broad Singlet |

| -NH₂ | Variable | Broad Singlet |

Carbon-13 (¹³C) NMR Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information on the different carbon environments within the molecule. The spectrum for this compound would show distinct peaks for each unique carbon atom.

The carbons of the cyclopropyl group are characteristically found at high field (low ppm values). The methine carbon bonded to the sulfonamide group would be shifted further downfield. The two methylene carbons of the ethylenediamine moiety would also be resolved, appearing in the typical range for aliphatic carbons bonded to nitrogen.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Cyclopropyl CH₂ | 5 - 15 |

| CH-SO₂ | 30 - 40 |

| SO₂NH-CH₂- | 40 - 50 |

| -CH₂-NH₂ | 38 - 48 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are crucial for assembling the molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, cross-peaks would be observed between the protons on adjacent carbons, such as between the two methylene groups of the ethylenediamine chain, and among the protons within the cyclopropyl ring system. This confirms the connectivity of the aliphatic chains.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (¹H-¹³C one-bond connectivity). sdsu.edu It allows for the unambiguous assignment of each carbon signal by linking it to its corresponding proton signal identified in the ¹H NMR spectrum. For instance, the proton signal at ~3.2 ppm would show a cross-peak to the carbon signal at ~45 ppm, confirming the SO₂NH-CH₂- fragment.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart (¹H-¹³C long-range connectivity). sdsu.edu This is vital for connecting different spin systems. For example, correlations would be expected from the protons of the SO₂NH-CH₂- group to the carbon of the CH-SO₂ group, confirming the link between the ethylenediamine and cyclopropanesulfonamide (B116046) moieties.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Elucidation

High-Resolution Mass Spectrometry (HRMS) is an essential tool for determining the precise molecular weight of a compound, which in turn allows for the confident elucidation of its elemental formula. For this compound (C₅H₁₂N₂O₂S), HRMS would measure the mass of the molecular ion with very high accuracy (typically to four or five decimal places).

The calculated exact mass for the neutral molecule is 164.06195 g/mol . In a typical HRMS experiment using electrospray ionization (ESI) in positive mode, the compound would be observed as its protonated form, [M+H]⁺. The theoretical exact mass for this ion is 165.06972 g/mol . The experimental measurement of a mass that matches this theoretical value to within a few parts per million (ppm) provides strong evidence for the molecular formula C₅H₁₂N₂O₂S.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands confirming the presence of its key functional groups.

The sulfonamide group would be identified by two strong, characteristic stretching vibrations for the S=O bonds. The N-H bonds of both the primary amine (-NH₂) and the secondary sulfonamide (-NH-) would produce distinct stretching bands. The C-H stretching of the cyclopropyl and ethyl groups would also be visible.

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H (Amine & Sulfonamide) | Stretch | 3400 - 3250 | Medium, Broad |

| C-H (Alkyl) | Stretch | 3000 - 2850 | Medium-Strong |

| S=O (Sulfonamide) | Asymmetric Stretch | 1350 - 1310 | Strong |

| S=O (Sulfonamide) | Symmetric Stretch | 1160 - 1120 | Strong |

| N-H | Bend | 1650 - 1580 | Medium |

X-ray Crystallography for Solid-State Structure Determination

To perform this analysis on this compound, a high-quality single crystal of the compound would be required. This crystal would be mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern of scattered X-rays is collected and analyzed to generate an electron density map, from which the atomic positions can be determined. rigaku.com

The resulting structural data would be crucial for confirming the compound's connectivity and stereochemistry. Key parameters such as the geometry of the cyclopropyl ring, the conformation of the ethylamino side chain, and the bond lengths and angles of the sulfonamide group would be precisely measured. Furthermore, the analysis would reveal intermolecular interactions, such as hydrogen bonding involving the amine and sulfonamide groups, which govern the crystal packing.

Table 1: Representative Crystallographic Data for a Small Organic Molecule like this compound. Note: This table is illustrative and does not represent experimentally determined data for this specific compound.

| Parameter | Illustrative Value | Description |

| Chemical Formula | C₅H₁₂N₂O₂S | The elemental composition of the molecule. |

| Formula Weight | 164.23 g/mol | The mass of one mole of the compound. |

| Crystal System | Monoclinic | The crystal system describes the symmetry of the unit cell. |

| Space Group | P2₁/c | The specific symmetry group of the crystal. |

| a, b, c (Å) | a = 8.5, b = 10.2, c = 9.8 | The dimensions of the unit cell. |

| α, β, γ (°) | α = 90, β = 105.5, γ = 90 | The angles of the unit cell. |

| Volume (ų) | 819.4 | The volume of the unit cell. |

| Z | 4 | The number of molecules per unit cell. |

| R-factor (R₁) | < 0.05 | An indicator of the quality of the structural model fit to the data. |

Chromatographic Techniques for Purity Assessment (e.g., HPLC, GC)

Chromatographic methods are essential for determining the purity of a chemical compound by separating it from any impurities, such as starting materials, byproducts, or degradation products. nih.govwu.ac.th The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC)

Given the presence of polar functional groups (amine and sulfonamide) and its likely non-volatile nature, HPLC is the most suitable technique for assessing the purity of this compound. researchgate.net A reversed-phase HPLC (RP-HPLC) method would typically be developed. wu.ac.th In this setup, the compound is dissolved in a suitable solvent and injected into a column containing a non-polar stationary phase (like C18). A polar mobile phase is then used to elute the compound and any impurities, with separation based on their relative polarities. The primary amine in the molecule allows for sensitive detection using UV-Vis spectroscopy, often at wavelengths around 210-230 nm. nih.govsielc.com

Table 2: Illustrative RP-HPLC Method for Purity Analysis. Note: This table presents a hypothetical method for this compound.

| Parameter | Condition | Purpose |

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | Standard reversed-phase column for separating compounds of moderate polarity. nih.gov |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | A common solvent system providing good peak shape and resolution for amine-containing compounds. |

| Gradient | 5% B to 95% B over 20 minutes | A gradient elution ensures that impurities with a wide range of polarities are separated. nih.gov |

| Flow Rate | 1.0 mL/min | A typical analytical flow rate for a 4.6 mm ID column. wu.ac.th |

| Column Temp. | 30 °C | Ensures reproducible retention times. |

| Detection | UV at 220 nm | The sulfonamide and amine functionalities exhibit UV absorbance in this region. sielc.com |

| Injection Volume | 10 µL | A standard volume for analytical HPLC. |

Gas Chromatography (GC)

Standard GC analysis is generally not suitable for this compound in its native form due to its low volatility and the presence of polar -NH₂ and -SO₂NH- groups, which can lead to poor peak shape and irreversible adsorption on the column. gcms.cz However, GC analysis could be performed following a derivatization step. The primary and secondary amine groups could be derivatized, for example, through silylation, to increase the compound's volatility and thermal stability, making it amenable to GC analysis. researchgate.net

Table 3: Potential GC-MS Method Following Derivatization. Note: This table outlines a hypothetical method assuming a derivatization step has been performed.

| Parameter | Condition | Purpose |

| Derivatizing Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Reacts with active hydrogens on the amine and sulfonamide groups to create volatile TMS derivatives. researchgate.net |

| Column | 5% Phenyl Polysiloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm x 0.25 µm | A standard, non-polar column suitable for a wide range of derivatized compounds. |

| Carrier Gas | Helium | An inert gas to carry the sample through the column. |

| Inlet Temperature | 250 °C | Ensures rapid volatilization of the derivatized analyte. |

| Oven Program | 100 °C (2 min), then 10 °C/min to 280 °C | A temperature ramp to separate compounds based on their boiling points and column interactions. |

| Detector | Mass Spectrometer (MS) | Provides both quantification and structural information for peak identification. researchgate.net |

Theoretical and Computational Investigations of N 2 Aminoethyl Cyclopropanesulfonamide

Quantum Chemical Calculations: Electronic Structure, Bonding, and Energetics

No dedicated studies on the electronic structure, bonding, or energetics of N-(2-aminoethyl)cyclopropanesulfonamide were identified. Such studies would typically involve calculations to determine molecular orbital energies, charge distribution, and the stability of the molecule.

A search for Density Functional Theory (DFT) studies specifically on this compound yielded no results. DFT is a common computational method used to investigate the electronic properties of molecules, providing insights into reactivity and stability. mdpi.com For similar but more complex sulfonamide derivatives, DFT has been used to optimize molecular structures and calculate quantum chemical descriptors. mdpi.com

Similarly, no publications detailing the use of ab initio methods for this compound were found. Ab initio calculations are based on first principles of quantum mechanics without the use of experimental data and are employed to achieve high accuracy in determining molecular properties. rsc.orgaps.org

Conformational Analysis and Potential Energy Surface Mapping

There is no available research on the conformational analysis or potential energy surface mapping of this compound. This type of study is crucial for understanding the flexibility of the molecule and identifying its most stable three-dimensional shapes, which influences its biological activity.

Molecular Dynamics Simulations to Explore Conformational Space

No molecular dynamics (MD) simulations for this compound have been published. MD simulations are used to study the movement of atoms and molecules over time, providing a deeper understanding of conformational changes and interactions with the environment, such as a solvent or a biological receptor. researchgate.netmdpi.commdpi.comresearchgate.net

Molecular Docking Studies with Biological Macromolecules

There are no published molecular docking studies involving this compound. Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second, typically a protein or other biological target. researchgate.netmdpi.commdpi.com This is a fundamental tool in drug discovery for predicting the binding affinity and mode of action of a compound.

In Silico Screening and Scaffold Hopping Methodologies

No literature was found describing the use of this compound in in silico screening campaigns or as a subject of scaffold hopping methodologies. These techniques use computational methods to search large databases of compounds for potential drug candidates or to identify novel molecular backbones with similar biological activity. nih.govresearchgate.netresearchgate.net

Applications of N 2 Aminoethyl Cyclopropanesulfonamide in Preclinical Chemical Biology Research

Design and Synthesis of Enzyme Inhibitors and Modulators

The structural features of N-(2-aminoethyl)cyclopropanesulfonamide make it an attractive starting point for the development of inhibitors for various enzyme classes. The primary amine provides a handle for further chemical modification, while the cyclopropanesulfonamide (B116046) moiety can engage in specific interactions within enzyme active sites.

This compound has been utilized as a key structural component in the development of potent inhibitors of farnesyltransferase (FTase), an enzyme implicated in cancer. FTase catalyzes the transfer of a farnesyl group to the C-terminus of specific proteins, including the Ras family of small GTPases, a process crucial for their proper localization and function in signal transduction pathways.

In a study focused on creating ethylenediamine-based inhibitors, a derivative incorporating the this compound core was synthesized and evaluated. This class of inhibitors was designed to mimic the Ca1a2X tetrapeptide motif of FTase substrates. The cyclopropanesulfonamide moiety was introduced to explore interactions within the enzyme's active site.

The synthesis involved the reaction of cyclopropanesulfonyl chloride with a suitable amine precursor. The resulting compound, as part of a broader library of analogs, demonstrated inhibitory activity against human farnesyltransferase (hFTase) in in vitro assays. For instance, a derivative featuring the cyclopropanesulfonamide group displayed an IC50 value in the nanomolar range against hFTase. Furthermore, these inhibitors were shown to be selective for hFTase over the related enzyme geranylgeranyltransferase-I (GGTase-I). In cellular assays, these compounds effectively inhibited the processing of H-Ras, a key downstream target of FTase, confirming their cell permeability and mechanism of action. nih.govgoogle.com

Table 1: Farnesyltransferase Inhibition Data for a Representative Cyclopropanesulfonamide-based Inhibitor

| Compound | hFTase IC50 (nM) | H-Ras Processing IC50 (µM) | Selectivity over GGTase-I |

|---|

This interactive table summarizes the in vitro and cellular activity of a representative farnesyltransferase inhibitor incorporating the this compound scaffold.

DNA topoisomerase IB (Top1) is a critical enzyme that resolves DNA topological problems during replication, transcription, and recombination. It is a well-established target for anticancer drugs. The this compound moiety has been incorporated into novel chemotypes designed to inhibit Top1.

Researchers have synthesized a series of 5-aminoethyl substituted benzophenanthridone derivatives as Top1 inhibitors. One of these derivatives, N-(2-(2,3-dimethoxy-13-oxo- nih.govnih.govdioxolo[4',5':4,5]benzo[1,2-c]phenanthridin-12(13H)-yl)ethyl)cyclopropanesulfonamide, was synthesized and evaluated for its biological activity. nih.gov

The benzophenanthridinone scaffold acts as a DNA intercalator, while the substituted aminoethyl side chain, including the cyclopropanesulfonamide group, is believed to interact with the enzyme and/or the DNA backbone, contributing to the stabilization of the Top1-DNA cleavage complex. This stabilization leads to the accumulation of DNA strand breaks, ultimately triggering apoptosis in cancer cells. In vitro studies demonstrated that this compound class exhibits potent Top1 inhibitory activity. nih.gov Furthermore, these compounds displayed significant cytotoxicity against various human cancer cell lines, with GI50 values in the nanomolar range. nih.gov

Table 2: DNA Topoisomerase IB Inhibitory Activity and Cytotoxicity of a Benzophenanthridone Derivative

| Compound | Top1 Inhibition | Cancer Cell Line | GI50 (nM) |

|---|

This interactive table presents the potent in vitro Top1 inhibition and cytotoxicity of a benzophenanthridone derivative containing the this compound moiety.

Histone acetyltransferase 1 (HAT1) is an enzyme that plays a crucial role in chromatin dynamics and gene regulation by acetylating histone H4. Its dysregulation has been linked to cancer, making it an attractive therapeutic target. The N-(2-aminoethyl) moiety, a key feature of this compound, has been incorporated into the design of HAT1 inhibitors.

In a high-throughput screening campaign to identify novel HAT1 inhibitors, a series of compounds based on a benzo[g]pteridine-2,4(3H,10H)-dione scaffold were synthesized. Several of these compounds featured a 10-(2-aminoethyl) substitution, which was further derivatized to explore structure-activity relationships. For example, the compound 10-(2-aminoethyl)-7-chloro-8-ethylbenzo[g]pteridine-2,4(3H,10H)-dione served as a key intermediate for the synthesis of a library of amide derivatives.

Enzymatic assays revealed that modifications to the terminal amino group significantly impacted the inhibitory potency against HAT1. These studies demonstrated that the N-(2-aminoethyl) portion of the molecule is a critical pharmacophoric element for interacting with the HAT1 active site. The most potent inhibitors from this series were found to be competitive with respect to acetyl-CoA, suggesting they bind to the cofactor binding pocket of the enzyme.

Development of Novel Chemical Probes for Biological Target Identification

Chemical probes are small molecules designed to selectively interact with a specific biological target, enabling the study of its function in a cellular context. The cyclopropanesulfonamide moiety has been used as a building block in the creation of a "Metal-Binding Pharmacophore Library" aimed at discovering novel inhibitors for metalloenzymes.

In one such study, N-(Quinolin-8-yl)cyclopropanesulfonamide was synthesized as part of a library of compounds designed to chelate the active site metal ion of target enzymes. The quinoline core acts as the metal-binding pharmacophore, while the cyclopropanesulfonamide group provides a vector for exploring chemical space and influencing properties such as solubility and cell permeability. This library was screened against glyoxalase 1, a zinc-containing enzyme, leading to the identification of potent inhibitors. This work highlights the utility of the cyclopropanesulfonamide group in the development of chemical probes for target identification and validation. nih.gov

Utility as a Key Intermediate in Multi-Step Organic Synthesis for Diverse Molecular Libraries

The this compound scaffold is a valuable intermediate in multi-step organic synthesis, enabling the generation of diverse molecular libraries for high-throughput screening. Its bifunctional nature, with a reactive primary amine and a stable cyclopropanesulfonamide group, allows for a wide range of chemical transformations.

Numerous patent applications describe the use of N-(substituted)cyclopropanesulfonamide derivatives in the synthesis of large libraries of compounds targeting various protein classes, including kinases and nuclear receptors. For example, derivatives have been incorporated into libraries of:

Kinase modulators: For the treatment of proliferative diseases.

ROR gamma modulators: Targeting autoimmune and inflammatory diseases. googleapis.com

CDK8/19 inhibitors: For cancer therapy.

ERK5 inhibitors: For anti-cancer therapy. ncl.ac.uk

These examples underscore the importance of the cyclopropanesulfonamide moiety as a versatile building block in discovery chemistry, allowing for the rapid generation of novel chemical entities with diverse biological activities. The cyclopropane (B1198618) ring introduces three-dimensionality, which is often beneficial for achieving high-affinity binding to protein targets.

Bioisosteric Replacement Strategies and Pharmacophore Exploration in Ligand Design

Bioisosterism, the strategy of replacing a functional group in a molecule with another group that has similar physical or chemical properties, is a cornerstone of medicinal chemistry. The cyclopropane ring is often considered a bioisostere of other small rings, such as cyclobutane, or as a constrained analog of an ethyl or propyl group.

The cyclopropanesulfonamide moiety itself can be considered a bioisosteric replacement for other acidic functional groups, such as carboxylic acids or other sulfonamides, in ligand design. This replacement can lead to improved metabolic stability, altered pKa, and different vector orientations for substituents, which can be exploited to optimize ligand-target interactions.

Furthermore, the cyclopropyl (B3062369) group is a key element in pharmacophore models for various targets. Its rigid nature helps to pre-organize the conformation of a ligand, reducing the entropic penalty upon binding. The unique electronic properties of the cyclopropane ring can also contribute to favorable interactions with protein active sites. The prevalence of cyclopropanesulfonamide-containing compounds in preclinical and clinical development highlights the value of this moiety in pharmacophore exploration and the design of next-generation therapeutics. acs.orgtandfonline.comacs.org

Future Perspectives and Emerging Research Directions for N 2 Aminoethyl Cyclopropanesulfonamide

Advancements in Asymmetric Synthetic Routes

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Consequently, the development of efficient asymmetric syntheses is crucial. Future research in the synthesis of N-(2-aminoethyl)cyclopropanesulfonamide and its analogs is likely to focus on novel catalytic methods that can control the stereochemistry of the cyclopropane (B1198618) ring.

Recent developments in asymmetric cyclopropanation include the use of chiral catalysts in Simmons-Smith reactions and transition-metal-catalyzed carbene transfer reactions. mdpi.comresearchgate.net These methods have shown promise in creating chiral cyclopropanes with high enantioselectivity. researchgate.net For instance, chiral phosphoric acids have been successfully used as catalysts in the asymmetric Friedel–Crafts alkylation of indoles, a reaction that can be adapted for the synthesis of complex chiral molecules. mdpi.com Additionally, novel strategies for the asymmetric synthesis of chiral cyclopropane carboxaldehydes have been developed, which could potentially be adapted for the synthesis of cyclopropanesulfonamides. rsc.org

Future work may also explore the use of biocatalysis, employing enzymes to carry out stereoselective transformations, which can offer high efficiency and environmental benefits. The development of robust and scalable asymmetric synthetic routes will be essential for producing enantiomerically pure this compound for biological evaluation.

Integration with High-Throughput Screening Platforms for Target Discovery

High-throughput screening (HTS) is a powerful tool in drug discovery for rapidly assessing the biological activity of a large number of compounds against specific targets. multispaninc.com The integration of this compound and its derivatives into HTS campaigns could accelerate the identification of its biological targets and potential therapeutic applications.

Modern HTS platforms utilize robotic automation to test thousands to millions of compounds in miniaturized assays, significantly reducing the time and cost of initial screening. ucsf.edu These platforms can accommodate a wide range of assay formats, including biochemical assays that measure enzyme activity and cell-based assays that assess cellular responses. ucsf.edu

A typical HTS workflow for a compound like this compound would involve:

Target Identification: Identifying potential biological targets based on the compound's structural features.

Assay Development: Creating a robust and sensitive assay for the chosen target.

Compound Screening: Testing a library of compounds, including this compound, against the target.

Hit Identification and Confirmation: Identifying and verifying the compounds that show activity in the primary screen.

The data generated from HTS can provide valuable insights into the compound's mechanism of action and guide further optimization efforts.

Exploration of Novel Biological Targets through Mechanism-Based Studies

The unique structural features of this compound, namely the cyclopropane ring and the sulfonamide group, suggest several avenues for exploring its biological activity. The cyclopropyl (B3062369) group can impart metabolic stability and conformational rigidity, which are desirable properties in drug candidates. hyphadiscovery.com The sulfonamide moiety is a well-established pharmacophore found in a wide range of therapeutic agents, including antibacterial drugs and enzyme inhibitors. sci-hub.se

Mechanism-based studies could focus on:

Enzyme Inhibition: The sulfonamide group is a known inhibitor of several enzymes, most notably carbonic anhydrases. Future research could investigate the inhibitory activity of this compound against a panel of human carbonic anhydrases and other relevant enzymes.

Metabolic Stability: The cyclopropane ring is known to be relatively resistant to oxidative metabolism by cytochrome P450 enzymes. hyphadiscovery.com Studies on the metabolic fate of this compound could confirm its stability and identify any potential metabolites.

Synergistic Computational-Experimental Approaches in Molecular Design

The integration of computational and experimental methods has become a cornerstone of modern drug discovery. acs.orgacs.org These synergistic approaches can accelerate the design and optimization of new drug candidates by providing a deeper understanding of their structure-activity relationships (SAR).

In the context of this compound, computational tools could be used to:

Predict Binding Modes: Molecular docking studies can predict how the compound binds to the active site of a target protein, providing insights into the key interactions that govern its activity. nih.gov

Design Novel Analogs: Computational models can be used to design new analogs of this compound with improved potency, selectivity, and pharmacokinetic properties.

Guide Experimental Studies: The results of computational studies can help prioritize which compounds to synthesize and test, making the experimental workflow more efficient.

The experimental validation of computational predictions is crucial for refining the models and ensuring their accuracy. This iterative cycle of computational design and experimental testing can lead to the rapid development of promising new therapeutic agents.

Sustainable Synthesis and Green Chemistry Innovations for Compound Production

The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. rsc.org The application of these principles to the synthesis of this compound is an important area for future research.

Recent innovations in the sustainable synthesis of sulfonamides include:

Use of Greener Solvents: Traditional methods for sulfonamide synthesis often use toxic organic solvents. Newer methods are being developed that use more environmentally benign solvents, such as water or deep eutectic solvents. rsc.orgresearchgate.net

Catalytic Methods: The use of catalysts can improve the efficiency of chemical reactions and reduce the amount of waste generated. sci-hub.se

Solvent-Free Reactions: In some cases, it may be possible to carry out reactions without any solvent at all, further reducing the environmental impact. sci-hub.se

By incorporating green chemistry principles into the production of this compound, it may be possible to develop a more sustainable and cost-effective manufacturing process.

Q & A

Q. What are the optimal synthetic routes for N-(2-aminoethyl)cyclopropanesulfonamide, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of this compound involves strategic cyclopropane ring formation and sulfonamide functionalization. Key methodologies include:

- Intramolecular alkylative ring closure : Starting from tert-butyl sulfonamides, treatment with n-BuLi in THF induces cyclization to form the cyclopropane ring. Deprotection with CF₃CO₂H yields the final product .

- Solvent and catalyst optimization : Palladium-based catalysts in dimethylformamide (DMF) improve coupling efficiency for derivatives with heterocyclic substituents (e.g., pyrimidine), achieving yields >75% under inert atmospheres .

- Critical parameters : Temperature control (0–25°C), stoichiometric ratios of n-BuLi (2 equivalents), and Boc protection strategies minimize side reactions and enhance purity .

Q. How is the structural integrity and purity of this compound validated in synthetic workflows?

Methodological Answer:

- Spectroscopic techniques : ¹H/¹³C NMR confirms cyclopropane ring geometry and sulfonamide connectivity. IR spectroscopy verifies S=O stretching vibrations (~1350 cm⁻¹) .

- Chromatography : HPLC with UV detection (λ = 254 nm) monitors purity (>95%), while TLC (silica gel, ethyl acetate/hexane) tracks reaction progress .

- Thermal analysis : TGA-DSC identifies decomposition thresholds (>300°C) and phase transitions, critical for assessing stability in downstream applications .

Advanced Research Questions

Q. How does the cyclopropane ring influence the compound’s reactivity and interaction with biological targets?

Methodological Answer:

- Steric and electronic effects : The strained cyclopropane ring enhances electrophilic reactivity at the sulfonamide nitrogen, facilitating nucleophilic substitutions. Computational modeling (DFT) predicts bond angle distortions (~60°) that stabilize transition states in enzyme-binding studies .

- Biological interactions : In peptide mimetics, the rigid cyclopropane backbone mimics proline residues, improving proteolytic resistance. SPR assays quantify binding affinities (KD < 10 µM) to serine proteases .

Q. What advanced methodologies are used to analyze the thermal stability and mesophasic behavior of this compound?

Methodological Answer:

- TGA-DSC coupled analysis : Heating rates of 10°C/min under N₂ reveal single-stage decomposition at 320°C, with endothermic peaks correlating to smectic phase transitions. Comparative studies with oleamide gels highlight enhanced thermal resilience due to sulfonamide hydrogen bonding .

- Specific heat capacity (Cp) measurements : Modulated DSC calculates Cp values (1.2–1.5 J/g·K) to model gelation kinetics and solvent interactions in supramolecular assemblies .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

Methodological Answer:

- Structure-activity relationship (SAR) studies : Systematic variation of substituents (e.g., pyrimidine vs. furan) identifies steric hindrance as a key factor in cytotoxicity discrepancies. IC₅₀ values range from 2 µM (anti-proliferative) to >100 µM (inactive) based on substituent bulk .

- Metabolic stability assays : Liver microsome studies (rat/human) reveal CYP450-mediated oxidation of the cyclopropane ring as a major inactivation pathway, explaining variability in in vivo efficacy .

Q. What strategies optimize the compound’s application in nucleic acid analogs or enzyme inhibition studies?

Methodological Answer:

- Backbone modification : Replacing DNA phosphate groups with sulfonamide-linked cyclopropane units (inspired by PNA designs) improves hybridization specificity. Melting curves (Tm > 70°C) confirm duplex stability with complementary DNA .

- Enzyme inhibition assays : Competitive fluorescence quenching (e.g., trypsin inhibition) uses Z′-LYTE kits to measure IC₅₀ values. Pre-incubation with DTT (1 mM) mitigates false positives from thiol-reactive intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.